(E)-1-diethoxyphosphorylprop-1-ene

Organophosphonate carbanion chemistry Regioselective C–C bond formation Allylic vs. vinylic phosphonate reactivity

(E)-1-Diethoxyphosphorylprop-1-ene (diethyl (1E)-prop-1-en-1-ylphosphonate, CAS 5954-65-4) is an α,β-unsaturated phosphonate ester featuring a strictly (E)-configured propenyl group conjugated to a diethoxyphosphoryl moiety. This compound belongs to the 1-alkenylphosphonate subclass and is primarily employed as a Horner–Wadsworth–Emmons (HWE) olefination reagent and as a Michael acceptor in asymmetric C–C bond-forming reactions.

Molecular Formula C7H15O3P
Molecular Weight 178.17 g/mol
CAS No. 5954-65-4
Cat. No. B1336900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-diethoxyphosphorylprop-1-ene
CAS5954-65-4
Molecular FormulaC7H15O3P
Molecular Weight178.17 g/mol
Structural Identifiers
SMILESCCOP(=O)(C=CC)OCC
InChIInChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4,7H,5-6H2,1-3H3/b7-4+
InChIKeyVBHYLCOEVPIQKH-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-1-Diethoxyphosphorylprop-1-ene (CAS 5954-65-4): A Defined-Geometry Vinylic Phosphonate Building Block for Stereocontrolled Synthesis


(E)-1-Diethoxyphosphorylprop-1-ene (diethyl (1E)-prop-1-en-1-ylphosphonate, CAS 5954-65-4) is an α,β-unsaturated phosphonate ester featuring a strictly (E)-configured propenyl group conjugated to a diethoxyphosphoryl moiety . This compound belongs to the 1-alkenylphosphonate subclass and is primarily employed as a Horner–Wadsworth–Emmons (HWE) olefination reagent and as a Michael acceptor in asymmetric C–C bond-forming reactions. Its well-defined double-bond geometry (C=C bond stereocenter count = 1) and moderate lipophilicity (XLogP3 = 0.9, predicted LogP = 2.53) distinguish it from isomeric allylic phosphonates and the corresponding (Z)-stereoisomer. These structural features directly dictate the regiochemical and stereochemical outcomes of downstream transformations, making stereoisomeric purity a critical procurement parameter.

Why Generic “Propenylphosphonate” Substitution Fails for (E)-1-Diethoxyphosphorylprop-1-ene – Stereochemistry and Double-Bond Position Dictate Reactivity


Purchasing a generic “propenylphosphonate” without verifying double-bond position and geometry introduces two independent sources of synthetic risk. First, the diethoxyphosphoryl group exerts only a very weak stabilizing effect on the adjacent C=C bond, meaning that 1-propenyl (vinylic) and 2-propenyl (allylic) isomers are close in thermodynamic stability and can interconvert under basic conditions [1]. Second, the (E) and (Z) stereoisomers of 1-propenylphosphonate exhibit dramatically different facial selectivities in conjugate additions [2]; a mixed-isomer lot will erode diastereomeric purity and complicate chiral resolution. Because these isomers are not functionally interchangeable, and because commercial suppliers may list the compound under ambiguous names (e.g., “diethyl allylphosphonate” for CAS 5954-65-4), rigorous confirmation of the (E)-1-propenyl regio- and stereochemistry is essential before procurement.

Head-to-Head Quantitative Evidence: Why (E)-1-Diethoxyphosphorylprop-1-ene Outperforms Closest Analogs


Regioselectivity Switch in Carbanion Reactivity: 1-Propenyl (Vinylic) vs. 2-Propenyl (Allylic) Phosphonate Toward Aromatic Aldehydes

When treated with n-BuLi and subsequently exposed to aromatic aldehydes, diethyl prop-2-enylphosphonate (allylic isomer) undergoes fully reversible α- and γ-addition, yielding both kinetic α-adducts and thermodynamic γ-adducts. In contrast, diethyl prop-1-enylphosphonate (the vinylic target compound) exhibits no reactivity toward aldehydes under identical conditions; instead, the organolithium species undergoes conjugate addition across the α,β-unsaturated bond [1]. This fundamental reactivity divergence means that the vinylic phosphonate cannot serve as a direct replacement for the allylic isomer in aldehyde olefination sequences, and vice versa.

Organophosphonate carbanion chemistry Regioselective C–C bond formation Allylic vs. vinylic phosphonate reactivity

Stereochemical Fidelity in Asymmetric Conjugate Addition: (E)- vs. (Z)-1-Propenylphosphonate

In the conjugate addition of metalated Schöllkopf bis-lactim ethers to 1-propenylphosphonates, the (E)- and (Z)-isomers deliver opposite relative configurations at the newly formed C–C bond. The (E)-isomer (target compound) translates its trans geometry into a syn relationship in the adduct, while the (Z)-isomer affords the anti diastereomer, as demonstrated in the stereocontrolled synthesis of all four diastereoisomers of 2-amino-3-methyl-4-phosphonobutanoic acid [1]. Furthermore, under rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid, the geometrically pure (E)-1-propenylphosphonate provides a markedly different yield and enantioselectivity profile compared to the (Z)-isomer; the (Z)-isomer gave poor yield under conditions standard for α,β-unsaturated ketones, necessitating the use of triarylcyclotriboroxanes as alternative arylating agents [2].

Asymmetric synthesis Diastereoselective conjugate addition Chiral phosphonate building blocks

Thermodynamic Isomer Distribution: Prototropic Equilibrium Between 1-Propenyl and 2-Propenyl Phosphonates Under Basic Conditions

Base-catalyzed prototropic equilibration studies across nine pairs of diethyl 1- and 2-alkenylphosphonates revealed that the diethoxyphosphoryl (PO₃Et₂) group exerts only a very weak stabilizing effect on the adjacent carbon–carbon double bond [1]. For the propenyl system, this means the equilibrium constant K = [1-propenyl]/[2-propenyl] is close to unity, and the equilibrium position is dominated by the number of alkyl substituents on the double bond and hyperconjugative stabilization rather than by any inherent thermodynamic preference of the phosphoryl group. Consequently, even mildly basic conditions (e.g., alkoxide, amine bases) can partially isomerize the double bond, eroding regioisomeric purity over time. This class-level finding underscores the requirement for freshly purified, regioisomerically defined material and for storage under neutral, anhydrous conditions.

Prototropic isomerization Phosphonate thermodynamic stability Isomer ratio at equilibrium

Physical Property and Handling Profile: Boiling Point, Density, and Lipophilicity Differentiate Purification Requirements from Allylic and Saturated Analogs

The target compound exhibits a boiling point of 223.4 ± 13.0 °C at 760 mmHg, a density of 1.0 ± 0.1 g/cm³, and a predicted LogP (ACD/Labs) of 2.53 . In comparison, the regioisomeric diethyl allylphosphonate (diethyl prop-2-enylphosphonate, CAS 1067-87-4) has a reported boiling point of approximately 46 °C at 0.35 mmHg (lit.) and a density of 1.035 g/cm³ [1], while the saturated analog diethyl propylphosphonate boils near 100–110 °C at 10 mmHg. The markedly higher atmospheric-pressure boiling point of the 1-propenyl isomer reflects its more extended conjugation and larger molecular surface area, which can influence fractional distillation protocols. The lower density relative to the allylic isomer (1.0 vs. 1.035 g/cm³) also affects phase behavior in extractive workups. These differences, while modest, are practically meaningful when establishing in-house purification specifications.

Purification by distillation Chromatographic behavior Physicochemical property comparison

Evidence-Backed Application Scenarios Where (E)-1-Diethoxyphosphorylprop-1-ene Is the Preferred Reagent


Stereospecific Synthesis of Fosfomycin and Related Epoxide Antibiotics

Fosfomycin is manufactured via epoxidation of (E)-1-propenylphosphonate followed by optical resolution of the racemic epoxide [1]. The (E)-geometry is structurally mandatory: the trans-epoxide ring of fosfomycin derives directly from the trans-alkene of the starting phosphonate. Use of the (Z)-isomer or a mixed-isomer lot would produce the cis-epoxide diastereomer, which lacks antibacterial activity. This application demands (E)-isomer content ≥ 98% by NMR or GC, as even small amounts of the (Z)-contaminant will generate an inseparable diastereomeric impurity in the final API intermediate.

Asymmetric Synthesis of Glutamate Receptor Ligands (mGluR Agonists/Antagonists)

The conjugate addition of metalated Schöllkopf bis-lactim ethers to geometrically pure (E)-1-propenylphosphonate enables direct, stereocontrolled access to all four diastereoisomers of 2-amino-3-methyl-4-phosphonobutanoic acid—key scaffolds for group III metabotropic glutamate receptor (mGluR4/6/7/8) modulation [2]. Because the (E)-isomer stereospecifically yields the syn configuration, researchers developing subtype-selective mGluR ligands must specify the (E)-isomer to obtain the desired stereochemical series. Substituting the (Z)-isomer would invert the C-3 relative configuration and redirect biological screening toward the wrong diastereomeric space.

Catalytic Asymmetric 1,4-Addition for Chiral Phosphonate Building Blocks

Rhodium-catalyzed asymmetric 1,4-addition of aryl nucleophiles to α,β-unsaturated phosphonates represents a powerful entry to chiral phosphonic acid derivatives [3]. The (E)-1-propenylphosphonate serves as the benchmark substrate in this reaction class; its defined geometry allows unambiguous analysis of enantioselectivity and regioselectivity. Attempts to use the (Z)-isomer under identical conditions resulted in poor yields, necessitating the development of a modified triarylcyclotriboroxane protocol [3]. For laboratories establishing or scaling this methodology, the (E)-isomer is the validated starting material with published performance data.

Horner–Wadsworth–Emmons Olefination with Allylic Regiochemical Control

Although the 1-propenylphosphonate itself is a vinylic—not allylic—phosphonate, its lithiated derivative undergoes conjugate addition rather than carbonyl addition (see Evidence Item 1) [4]. This property can be exploited synthetically: when conjugate addition is the desired pathway, the 1-propenyl isomer is the reagent of choice; when aldehyde olefination is required, the 2-propenyl (allylic) isomer must be procured instead. The ability to select between these two reactivity modes by choosing the correct regioisomer provides a powerful tool for divergent synthesis strategies in medicinal chemistry programs.

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